Propane-1,3-diyl dipentanoate
Description
Propane-1,3-diyl dipentanoate (CAS: 70146-31-5) is a diester derived from propane-1,3-diol and pentanoic acid. Its molecular formula is C₁₅H₂₈O₆, with the InChI identifier InChI=1S/C15H28O6/c1-3-5-7-13(18)20-11-15(9-16,10-17)12-21-14(19)8-6-4-2/h16-17H,3-12H2,1-2H3 . Structurally, it features a central propane-1,3-diyl backbone esterified with pentanoyl groups at both terminal hydroxyl positions. The compound’s synonyms include 2,2-Bis(hydroxymethyl)this compound, highlighting its branched configuration .
High-yield strategies, such as the CuAAC click chemistry (97% yield for carbamate derivatives in related syntheses), suggest efficient routes for functionalized propane-1,3-diyl compounds .
Applications: Esters like this compound are often used as plasticizers, surfactants, or intermediates in polymer synthesis. Its branched structure may enhance solubility in nonpolar matrices, making it suitable for coatings or adhesives.
Properties
CAS No. |
50343-39-0 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-pentanoyloxypropyl pentanoate |
InChI |
InChI=1S/C13H24O4/c1-3-5-8-12(14)16-10-7-11-17-13(15)9-6-4-2/h3-11H2,1-2H3 |
InChI Key |
MXBNLDIQSXLJQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCCOC(=O)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,3-diyl dipentanoate can be synthesized through the esterification of propane-1,3-diol with pentanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of propane-1,3-diol with pentanoic acid in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester product .
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-diyl dipentanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Propane-1,3-diol and pentanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
Propane-1,3-diyl dipentanoate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Investigated for its potential use in biodegradable polymers and drug delivery systems.
Medicine: Explored for its role in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: Utilized in the manufacturing of adhesives, coatings, and other polymer-based materials.
Mechanism of Action
The mechanism of action of propane-1,3-diyl dipentanoate primarily involves its role as a plasticizer. By incorporating into the polymer matrix, it increases the flexibility and durability of the material. The ester functional groups interact with the polymer chains, reducing intermolecular forces and allowing for greater mobility of the polymer segments .
Comparison with Similar Compounds
Propane-1,3-diyl Diesters with Variable Acyl Chains
Propane-1,3-diyl diesters differ primarily in acyl chain length, which impacts physical properties and applications. Key examples include:
Key Observations :
- Longer acyl chains (e.g., decanoate) increase molecular weight and hydrophobicity, reducing water solubility but enhancing compatibility with nonpolar polymers.
- Shorter chains (e.g., pentanoate) balance hydrophobicity and processability, favoring applications requiring moderate polarity.
Carbamate and Triazole Derivatives
Functionalized propane-1,3-diyl compounds, such as di-tert-butyl (2-(4-(estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diyl)dicarbamate, demonstrate versatility in pharmaceutical synthesis .
Key Differences :
- Carbamate derivatives exhibit higher polarity and reactivity, enabling conjugation with bioactive molecules (e.g., estradiol).
- Ester-based compounds prioritize stability and cost-effectiveness for bulk industrial use.
Aziridine-Containing Derivatives
The aziridine-functionalized compound 2-ethyl-2-[[3-(2-methylaziridin-1-yl)propionyl]methyl]propane-1,3-diyl bis(2-methylaziridine-1-propionate) (oral LD₅₀ = 2000 mg/kg) serves as a crosslinking agent .
Safety Note: While this compound’s toxicity data is absent, its ester groups likely confer lower reactivity and toxicity compared to aziridine derivatives.
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